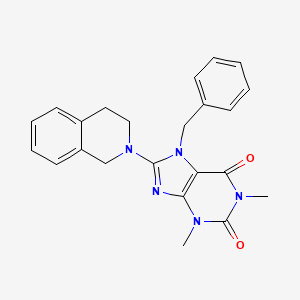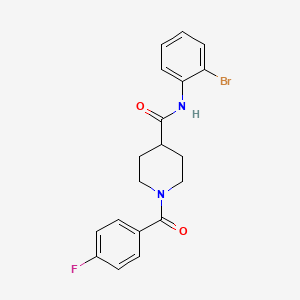![molecular formula C17H16BrClN2O B3614238 3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3614238.png)
3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide
Vue d'ensemble
Description
3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide, also known as BCPB, is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and viral infections. This compound inhibits CK2 by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. This compound has been reported to induce autophagy in cancer cells, which is a process of cellular self-digestion that can lead to cell death. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, this compound has limited solubility in water, which can make it challenging to use in in vivo experiments. Furthermore, this compound has not been extensively studied for its pharmacokinetics and toxicity, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on 3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide. One potential direction is to optimize the synthesis method to achieve higher yields and purity of this compound. Another direction is to study the pharmacokinetics and toxicity of this compound to evaluate its potential for clinical applications. Furthermore, there is a need to study the mechanism of action of this compound in more detail to identify its downstream targets and signaling pathways. Finally, this compound can be used as a lead compound for the development of more potent and selective inhibitors of CK2.
Applications De Recherche Scientifique
3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been reported to inhibit the growth of tumor xenografts in animal models. Furthermore, this compound has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Propriétés
IUPAC Name |
3-bromo-N-(3-chloro-4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O/c18-13-5-3-4-12(10-13)17(22)20-14-6-7-16(15(19)11-14)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONOFNXCXVQDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B3614155.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3614195.png)
![6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3614203.png)
![8-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3614214.png)
![ethyl {4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B3614223.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B3614247.png)
![3-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3614253.png)
![2-[(2,6-dichlorobenzyl)thio]-N-2-naphthylacetamide](/img/structure/B3614261.png)

![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3614270.png)
![4-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3614277.png)
![N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3614281.png)